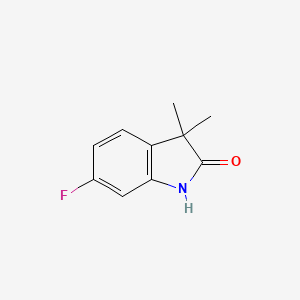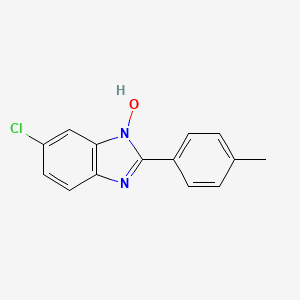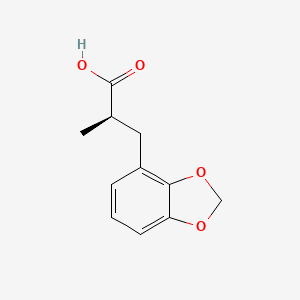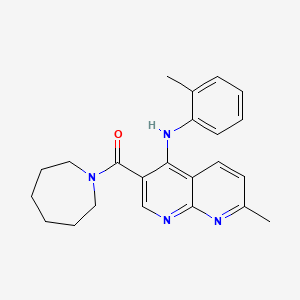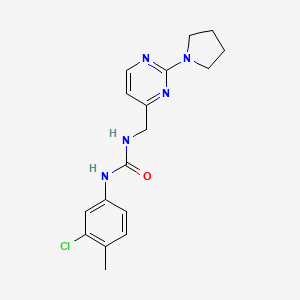
1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CMPU is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in several physiological and pathological processes, including inflammation, pain, and cancer. The P2X7 receptor is expressed in various cell types, including immune cells, neurons, and cancer cells, and its activation has been linked to the release of pro-inflammatory cytokines, the formation of inflammasomes, and the induction of cell death.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidine-4-amine in the presence of a suitable solvent and base to form the intermediate 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea. The intermediate is then treated with a suitable reducing agent to obtain the final product.
Starting Materials
3-chloro-4-methylphenyl isocyanate, 2-(pyrrolidin-1-yl)pyrimidine-4-amine, Suitable solvent, Base, Reducing agent
Reaction
Step 1: 3-chloro-4-methylphenyl isocyanate is added to a solution of 2-(pyrrolidin-1-yl)pyrimidine-4-amine in a suitable solvent and base., Step 2: The reaction mixture is stirred at room temperature for a suitable period of time., Step 3: The intermediate 1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is obtained., Step 4: The intermediate is treated with a suitable reducing agent to obtain the final product.
科学的研究の応用
CMPU has been used in several scientific research applications, including the study of the P2X7 receptor function and its role in various diseases. For example, CMPU has been shown to inhibit the formation of inflammasomes and the release of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent. CMPU has also been tested in preclinical models of cancer, where it has been shown to reduce tumor growth and metastasis, possibly by inducing cancer cell death.
作用機序
CMPU acts as a competitive antagonist of the P2X7 receptor, binding to its allosteric site and preventing the opening of its ion channel. This results in the inhibition of downstream signaling pathways that are activated by the P2X7 receptor, such as the activation of inflammasomes and the release of cytokines. CMPU has also been shown to induce the internalization and degradation of the P2X7 receptor, further reducing its activity.
生化学的および生理学的効果
CMPU has several biochemical and physiological effects, depending on the cell type and the experimental conditions. In immune cells, CMPU has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-18, and the activation of inflammasomes, which are involved in the innate immune response. In neurons, CMPU has been shown to reduce the release of neurotransmitters, such as glutamate and ATP, which are involved in synaptic transmission and pain signaling. In cancer cells, CMPU has been shown to induce cell death and reduce tumor growth and metastasis.
実験室実験の利点と制限
CMPU has several advantages and limitations for lab experiments, depending on the research question and the experimental design. One advantage of CMPU is its high potency and selectivity for the P2X7 receptor, which allows for the specific inhibition of its activity without affecting other ion channels or receptors. Another advantage is its stability and solubility in aqueous solutions, which facilitates its use in cell culture and animal models. However, one limitation of CMPU is its potential off-target effects, especially at high concentrations or prolonged exposure. Another limitation is its limited pharmacokinetic and pharmacodynamic properties, which may affect its efficacy and safety in clinical settings.
将来の方向性
There are several future directions for research on CMPU and the P2X7 receptor, including the following:
1. Investigation of the role of the P2X7 receptor in other diseases, such as autoimmune disorders, neurodegenerative diseases, and cardiovascular diseases.
2. Development of new compounds that target the P2X7 receptor with improved pharmacokinetic and pharmacodynamic properties, such as increased bioavailability, longer half-life, and reduced toxicity.
3. Exploration of the potential synergistic effects of CMPU with other drugs or therapies, such as chemotherapy, radiotherapy, or immunotherapy.
4. Investigation of the molecular mechanisms underlying the interaction between CMPU and the P2X7 receptor, such as the identification of key amino acid residues involved in the binding and the conformational changes induced by CMPU.
5. Development of new assays and models to study the P2X7 receptor function and its downstream signaling pathways, such as the use of fluorescent probes, CRISPR-Cas9 gene editing, or organoid cultures.
In conclusion, CMPU is a chemical compound that has been extensively studied in scientific research, due to its potent and selective antagonism of the P2X7 receptor. CMPU has several potential applications in the fields of inflammation, pain, and cancer, and its mechanism of action and biochemical and physiological effects have been well characterized. However, further research is needed to fully understand the role of the P2X7 receptor in health and disease, and to develop new and improved compounds that target this receptor.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-4-5-13(10-15(12)18)22-17(24)20-11-14-6-7-19-16(21-14)23-8-2-3-9-23/h4-7,10H,2-3,8-9,11H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWHUMOWWZAOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
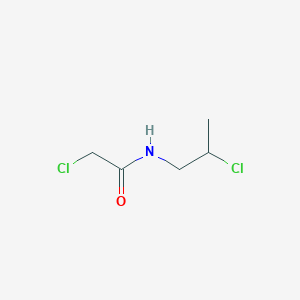
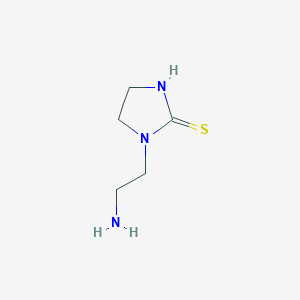
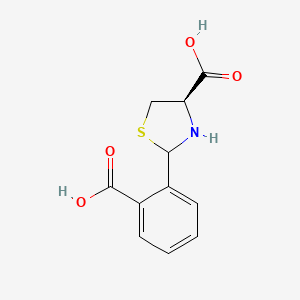
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
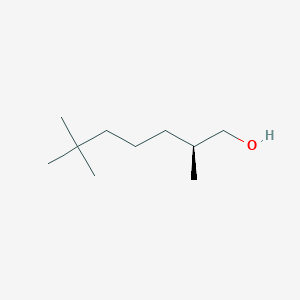
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
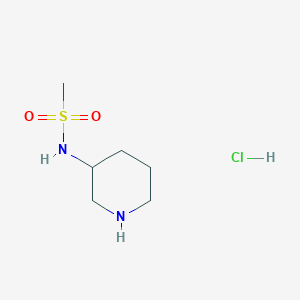
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
